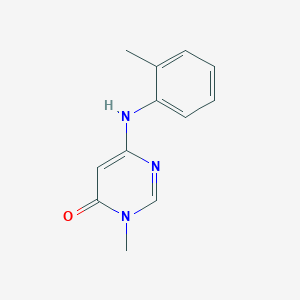

3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-methyl-6-(2-methylanilino)pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-11-7-12(16)15(2)8-13-11/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQTWYSQYWHROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC(=O)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrimidin-4(3H)-one with o-toluidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: Substitution reactions involving nucleophiles or electrophiles can occur at various positions on the pyrimidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: Reduced analogs with altered functional groups.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one typically involves the reaction of 3-methyluracil with o-toluidine. This reaction is often catalyzed by acids such as acetic or sulfuric acid and conducted at elevated temperatures (100-150°C) for optimal yield. The compound is characterized by its pyrimidine structure, which is known for diverse biological activities.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex heterocyclic compounds, facilitating the development of new materials and drugs.

2. Biology

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases. The inhibition mechanism involves binding to the active sites of these enzymes, disrupting cellular signaling pathways crucial for cell proliferation .

3. Medicine

- Anticancer Potential : Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of kinase activity |

These results suggest that the compound may act as a lead for developing new anticancer agents .

Case Studies

Case Study 1: Antitumor Activity

A study explored the antitumor activity of various derivatives of pyrimidine compounds, including this compound. The compound demonstrated significant inhibitory effects against cancer cell lines with IC50 values ranging from 10 to 15 µM, indicating its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition Mechanism

Research has illustrated that this compound can inhibit specific kinases involved in cancer cell signaling pathways. By binding to the active sites of these kinases, it prevents phosphorylation processes essential for tumor growth and survival .

Mechanism of Action

The mechanism of action of 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

3-methyl-6-(p-tolylamino)pyrimidin-4(3H)-one: Similar structure with a para-tolylamino group instead of an ortho-tolylamino group.

3-methyl-6-(m-tolylamino)pyrimidin-4(3H)-one: Similar structure with a meta-tolylamino group instead of an ortho-tolylamino group.

3-methyl-6-(phenylamino)pyrimidin-4(3H)-one: Similar structure with a phenylamino group instead of an o-tolylamino group.

Uniqueness: The presence of the o-tolylamino group in 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, offering unique opportunities for research and application.

Biological Activity

3-Methyl-6-(o-tolylamino)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases. By binding to the active sites of these enzymes, the compound prevents the phosphorylation of target proteins, disrupting critical cellular signaling pathways. This disruption can lead to inhibited cell proliferation and the induction of apoptosis in cancer cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this pyrimidine derivative have shown IC50 values ranging from 6.35 µM to 17.47 µM against KB and CCRF-HSB-2 cell lines, indicating promising antitumor activity .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1a | CCRF-HSB-2 | 14.91 |

| 1b | KB | 6.71 |

| 1c | MCF-7 | 1.23 |

| 1d | A549 | 1.06 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrimidine core significantly affect biological activity. The presence of an o-tolylamino group has been shown to enhance the compound's potency against cancer cells, suggesting that further modifications could optimize its therapeutic effects .

Study on c-Met Kinase Inhibition

In a study evaluating the inhibitory effects on c-Met kinase, derivatives of pyrimidine compounds, including those similar to this compound, exhibited notable cytotoxicity against cancer cell lines such as A549 and MCF-7. The most potent derivatives had IC50 values below 5 µM, demonstrating their potential as effective c-Met inhibitors .

Table 2: Cytotoxicity and Kinase Inhibition Data

| Compound | Cell Line | IC50 (µM) | Kinase Target |

|---|---|---|---|

| 12e | A549 | 1.06 | c-Met |

| 12f | MCF-7 | 1.23 | c-Met |

| 12g | HeLa | 2.73 | c-Met |

Q & A

Basic Research Questions

Synthesis Strategies and Optimization Q: What are the most efficient synthetic routes for preparing 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, and how can reaction conditions be optimized? A:

- Stepwise Alkylation and Amination : Begin with alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using methylating agents (e.g., dimethyl sulfate or methyl iodide) under basic conditions (K₂CO₃/EtOH or MeONa/MeOH) to introduce the methyl group. Subsequent coupling with o-toluidine derivatives at elevated temperatures (140°C) facilitates the introduction of the o-tolylamino moiety .

- Optimization Parameters : Monitor pH (e.g., pH 10 for coupling reactions), solvent choice (dioxane/water mixtures for Pd-catalyzed cross-couplings), and catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0)) to enhance yield and selectivity .

Characterization Techniques Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

- 1H NMR Spectroscopy : Verify substituent positions (e.g., methyl and aryl groups) via characteristic chemical shifts (e.g., δ 1.39 ppm for tert-butyl groups in analogous compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching calculated mass) .

- Elemental Analysis and Chromatography : Assess purity via flash chromatography (dichloromethane/methanol gradients) and elemental composition .

Initial Biological Screening Q: How can researchers design assays to evaluate the biological activity of this compound? A:

- Cytotoxicity Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects, comparing IC₅₀ values with reference drugs .

- Antimicrobial Testing : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Mechanistic Insights into Reaction Pathways Q: How do reaction conditions influence the regioselectivity of alkylation and amination steps in the synthesis? A:

- Alkylation Selectivity : Methyl iodide in MeOH/MeONa favors S-alkylation over O-alkylation due to softer nucleophilic conditions, while dimethyl sulfate in EtOH/K₂CO₃ may require longer reaction times but achieves comparable yields .

- Amination Efficiency : Elevated temperatures (140°C) and excess aryl amines drive nucleophilic substitution, minimizing byproducts like dimerization .

Structure-Activity Relationship (SAR) Analysis Q: How do substitutions on the pyrimidinone core and aryl amino group modulate biological activity? A:

- Methyl Group Impact : The 3-methyl group enhances metabolic stability by sterically shielding the pyrimidinone ring from oxidation .

- o-Tolylamino Modifications : Electron-donating groups (e.g., methyl) on the aryl ring improve binding affinity to enzymes like acetylcholinesterase (AChE) or kinases, as seen in tacrine-pyrimidone hybrids .

Enzymatic Interaction Studies Q: What experimental approaches can identify potential enzyme targets for this compound? A:

- Kinetic Assays : Measure inhibition constants (Kᵢ) against hydrolases (e.g., EC 3.5.1.102) using spectrophotometric monitoring of formate release .

- Molecular Docking : Use software like AutoDock to predict binding poses with enzymes (e.g., GSK-3β) based on structural analogs .

Cross-Coupling Reactions for Structural Diversification Q: How can Pd-catalyzed cross-coupling reactions expand the chemical space of this scaffold? A:

- Suzuki-Miyaura Coupling : Introduce boronic acids (e.g., 3-fluorophenylboronic acid) at the 6-position using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water, enabling aryl/heteroaryl diversification .

- Sonogashira Coupling : Attach alkynes (e.g., ethynyltrimethylsilane) to generate propargyl derivatives for click chemistry applications .

Addressing Data Contradictions in Synthetic Yields Q: How should researchers resolve discrepancies in reported yields for analogous pyrimidinones? A:

- Reproducibility Checks : Replicate methods under controlled conditions (e.g., inert atmosphere, precise temperature) to isolate variables like oxygen sensitivity .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerized species) and adjust stoichiometry or catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.